(S)-2-Amino-2-(cyclopent-3-en-1-yl)acetic acid
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Overview
Description
(S)-2-Amino-2-(cyclopent-3-en-1-yl)acetic acid is an organic compound featuring an amino group and a cyclopentene ring attached to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-2-(cyclopent-3-en-1-yl)acetic acid typically involves the following steps:
Cyclopentene Formation: The cyclopentene ring can be synthesized through a Diels-Alder reaction involving a diene and a dienophile.
Amino Group Introduction: The amino group can be introduced via reductive amination, where an aldehyde or ketone precursor is reacted with ammonia or an amine in the presence of a reducing agent.
Acetic Acid Attachment:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors to enhance yield and purity. Catalysts and specific reaction conditions are fine-tuned to ensure efficient production at scale.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-2-(cyclopent-3-en-1-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the amino group to an amine or the cyclopentene ring to a cyclopentane ring.
Substitution: Nucleophilic substitution reactions can replace the amino group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halides or sulfonates are employed under basic or acidic conditions.
Major Products
Oxidation: Formation of cyclopent-3-en-1-one derivatives.
Reduction: Formation of cyclopentane derivatives.
Substitution: Formation of various substituted cyclopentene derivatives.
Scientific Research Applications
(S)-2-Amino-2-(cyclopent-3-en-1-yl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential role in enzyme inhibition and as a precursor for biologically active molecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-2-Amino-2-(cyclopent-3-en-1-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-(cyclopent-3-en-1-yl)acetic acid: Lacks the stereochemistry of the (S)-enantiomer.
Cyclopent-3-en-1-ylacetic acid: Lacks the amino group.
2-Amino-2-(cyclopentyl)acetic acid: Contains a cyclopentane ring instead of a cyclopentene ring.
Uniqueness
(S)-2-Amino-2-(cyclopent-3-en-1-yl)acetic acid is unique due to its specific stereochemistry and the presence of both an amino group and a cyclopentene ring. This combination of features imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C7H11NO2 |
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Molecular Weight |
141.17 g/mol |
IUPAC Name |
(2S)-2-amino-2-cyclopent-3-en-1-ylacetic acid |
InChI |
InChI=1S/C7H11NO2/c8-6(7(9)10)5-3-1-2-4-5/h1-2,5-6H,3-4,8H2,(H,9,10)/t6-/m0/s1 |
InChI Key |
RPCCYCFYTTUSNO-LURJTMIESA-N |
Isomeric SMILES |
C1C=CCC1[C@@H](C(=O)O)N |
Canonical SMILES |
C1C=CCC1C(C(=O)O)N |
Origin of Product |
United States |
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